![molecular formula C11H10FNO2 B13219421 [2-(2-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13219421.png)
[2-(2-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol is a chemical compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a fluorophenyl group and a hydroxymethyl group attached to the oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluorobenzaldehyde with an appropriate amine and a carboxylic acid derivative under cyclization conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the formation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be tailored to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
[2-(2-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 2-(2-fluorophenyl)-4-methyl-1,3-oxazole-5-carboxylic acid.
Reduction: Formation of 2-(2-fluorophenyl)-4-methyl-1,3-oxazol-5-ylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry
In chemistry, [2-(2-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of fluorinated compounds with biological systems. Its fluorophenyl group can interact with various biomolecules, providing insights into the role of fluorine in biological processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. The presence of the oxazole ring and the fluorophenyl group can enhance the compound’s binding affinity to specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials. Its unique chemical properties make it suitable for applications in polymers, coatings, and other materials that require specific chemical functionalities.
作用機序
The mechanism of action of [2-(2-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to proteins and enzymes, potentially inhibiting their activity. The oxazole ring can also participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target. The exact molecular pathways involved would depend on the specific biological system being studied.
類似化合物との比較
Similar Compounds
4-Chloro-2-fluorobenzenemethanol: Similar in structure but with a chlorine atom instead of the oxazole ring.
2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone: Contains a fluorophenyl group but with different functional groups attached.
Uniqueness
What sets [2-(2-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol apart is the presence of both the oxazole ring and the fluorophenyl group. This combination provides unique chemical properties, such as enhanced stability and specific interactions with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C11H10FNO2 |
|---|---|
分子量 |
207.20 g/mol |
IUPAC名 |
[2-(2-fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol |
InChI |
InChI=1S/C11H10FNO2/c1-7-10(6-14)15-11(13-7)8-4-2-3-5-9(8)12/h2-5,14H,6H2,1H3 |
InChIキー |
WAASJHXIYZIPMS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC(=N1)C2=CC=CC=C2F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


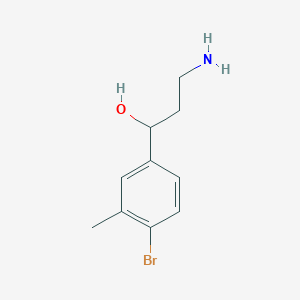
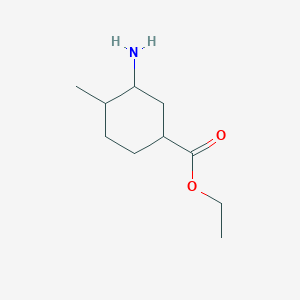
![(3R)-3-[(Butan-2-yl)amino]-N,N-dimethylbutanamide](/img/structure/B13219374.png)

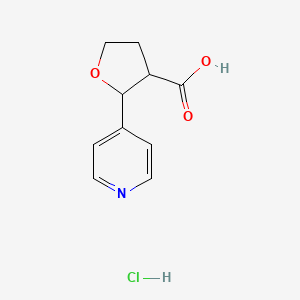

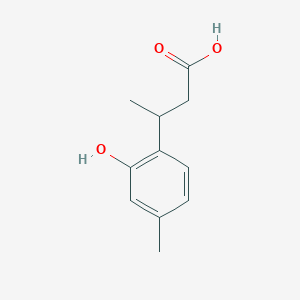
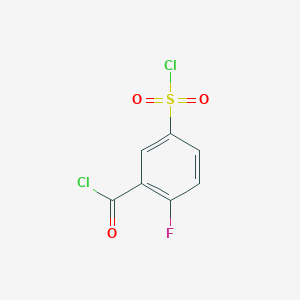
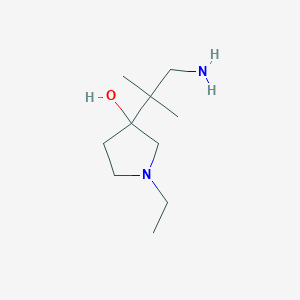
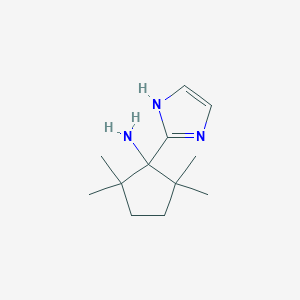
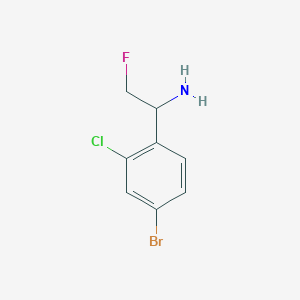
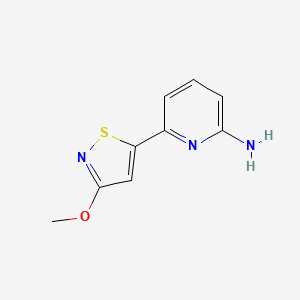
![[(Furan-2-yl)methyl][2-(2-methyl-1H-indol-3-yl)ethyl]amine](/img/structure/B13219414.png)
![N-(2-Methylpropyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13219426.png)
